Balanol
Übersicht
Beschreibung
Balanol ist ein Pilzmetabolit, der vom Pilz Verticillium balanoides produziert wird. Es ist ein potenter Inhibitor der Serin/Threonin-Kinasen Proteinkinase A (PKA) und Proteinkinase C (PKC), der sich auf ähnliche Weise wie ATP bindet . This compound wurde 1993 bei der Suche nach neuartigen Inhibitoren von PKC entdeckt, einer Familie von Serin/Threonin-Kinasen, deren Überaktivierung mit zahlreichen menschlichen Krankheiten, einschließlich Krebs, in Verbindung gebracht wird .
Wirkmechanismus
Balanol is a fungal metabolite produced by the fungus Verticillium balanoides . It has gained significant attention due to its potential as a protein kinase C inhibitor . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the cAMP-dependent protein kinase catalytic subunit alpha . It also acts as a non-selective ATP-competitive inhibitor of protein kinases A, G, and C (AGC family kinases) and G protein-coupled receptor kinases (GRKs), with modest selectivity for the GRK2 family members, GRK2 and GRK3 .
Mode of Action
This compound binds in a similar manner to ATP, acting as a potent inhibitor of the serine/threonine kinases protein kinase A (PKA) and protein kinase C (PKC) .
Biochemical Pathways
The biosynthetic pathway of this compound has been revealed through overexpression of the cluster-situated regulator gene blnR in the Chinese herb fungus Tolypocladium ophioglossoides . BlnR positively regulates this compound biosynthesis through binding to all promoters of bln gene members, including its own promoter .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PKA and PKC. This inhibition is linked to the control of cell growth and differentiation, and the dysregulation of these kinases is associated with numerous human diseases of signal transduction, including cancer .
Action Environment
It’s worth noting that the production of this compound can be optimized through statistical optimization based on response surface methodology .
Biochemische Analyse
Biochemical Properties
Balanol acts as an ATP-competitive inhibitor in kinases . It interacts with various enzymes, proteins, and other biomolecules, particularly those involved in kinase activity. The nature of these interactions is largely competitive, with this compound mimicking ATP to inhibit kinase activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits PKC isozymes and PKA, which play crucial roles in cell signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ATP mimic, this compound binds to the ATP-binding site of kinases, inhibiting their activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to kinase activity. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Balanol kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Kupplung von Benzophenon, Hexahydroazepan und 4-Hydroxybenzoyl-Molekülen beinhalten. Die Benzophenon- und Hexahydroazepan-Moleküle sind über eine Esterbindung miteinander verbunden, während die Azepan- und Benzoyl-Moleküle über eine Amidbindung verbunden sind . Der Syntheseweg umfasst mehrere Schritte, darunter die Schutz- und Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsprozesse.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung der Fermentationsbedingungen unter Verwendung des Pilzes Tolypocladium ophioglossoides. Die Produktion kann durch die Überexpression des im Cluster befindlichen Regulatorgens blnR gesteigert werden, das die Balanolsynthese positiv reguliert . Die optimierten Medien- und Fermentationsbedingungen können zu einer Produktion von this compound im Gramm-Bereich führen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Balanol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die molekulare Struktur von this compound zu modifizieren, um seine Bindungsaffinität und Selektivität für bestimmte Proteinkinasen zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um die gewünschten chemischen Umwandlungen sicherzustellen.
Hauptprodukte: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind seine Analoga und Derivate, die so konzipiert sind, dass sie ihre pharmakologischen Eigenschaften und Selektivität für bestimmte Kinasen verbessern .
Wissenschaftliche Forschungsanwendungen
Balanol hat zahlreiche wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als potenter ATP-kompetitiver Inhibitor von Proteinkinase C (PKC) und Proteinkinase A (PKA) verwendet, was es für die Untersuchung von Signaltransduktionswegen und kinasebedingten Krankheiten wertvoll macht . This compound und seine Analoga werden auch verwendet, um die Rolle von Selektivität und Proteinflexibilität bei der Kinaseinhibition zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die ATP-Bindungsstelle von Serin/Threonin-Kinasen, insbesondere Proteinkinase A (PKA) und Proteinkinase C (PKC) . Die Bindung von this compound an diese Kinasen hemmt ihre Aktivität und stört so die Phosphorylierung von Zielproteinen, die an Signaltransduktionswegen beteiligt sind . Zu den molekularen Zielen von this compound gehören die katalytischen Untereinheiten von PKA und PKC, und sein Bindungsmechanismus beinhaltet Wechselwirkungen mit wichtigen Aminosäureresten in der ATP-Bindungsstelle .
Vergleich Mit ähnlichen Verbindungen
Balanol ist in seiner Struktur und seinen Bindungseigenschaften im Vergleich zu anderen Kinaseinhibitoren einzigartig. Ähnliche Verbindungen umfassen Staurosporin, Azepinostatin und Ophiocordin . Während Staurosporin ein bekannter Kinaseinhibitor mit breiter Spezifität ist, weist this compound eine höhere Selektivität für PKA und PKC auf . Azepinostatin und Ophiocordin sind strukturell mit this compound verwandt, unterscheiden sich jedoch in ihren Verknüpfungsmustern und Bindungsaffinitäten . Die einzigartige Struktur von this compound ermöglicht unterschiedliche Wechselwirkungen mit der ATP-Bindungsstelle, was es zu einem wertvollen Werkzeug für die Untersuchung der Kinaseinhibition und die Entwicklung selektiver Inhibitoren macht .
Biologische Aktivität
Balanol, a fungal metabolite derived from Verticillium balanoides, has garnered significant attention due to its potent inhibitory effects on serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC). This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound functions primarily as an ATP-competitive inhibitor of PKA and PKC. By binding to the ATP-binding site within the catalytic domain of these kinases, this compound prevents the phosphorylation of target substrates, which is essential for the activation of various signaling pathways involved in cell growth and differentiation. The binding affinity of this compound is notably high, with an inhibition constant () reported as low as 4 nM for PKA and varying between 1.6 nM to 742 nM across different PKC isoforms .
Binding Characteristics
The binding mechanism is characterized by nonpolar interactions rather than hydrogen bonding. This compound's structure includes two benzophenone rings that interact with the glycine-rich loop of the kinase, facilitating a rearrangement of catalytic side chains that enhances its inhibitory effect . The flexibility of this compound allows it to adapt to different protein microenvironments, contributing to its selectivity among various kinases.
Structure-Activity Relationships (SAR)
Extensive research has focused on modifying this compound's chemical structure to improve its selectivity and potency. Key findings include:
- Analog Synthesis : Numerous congeners have been synthesized to study the impact of structural modifications on kinase binding. For example, the removal of a hydroxyl group from the benzophenone ring significantly increases selectivity for PKA over PKC .
- Fluorination Effects : Recent studies have shown that introducing fluorine atoms into the this compound structure can enhance selectivity for specific PKC isoforms, particularly PKCε. This modification alters the charge states and binding dynamics within the ATP site .
Modification | Effect on Binding |
---|---|
Hydroxyl group removal | Increased selectivity for PKA |
Fluorination | Improved selectivity for PKCε |
Benzophenone ring flexibility | Enhanced adaptability to kinase environments |
Biological Implications
This compound's ability to inhibit PKA and PKC has significant implications in oncology. PKA is often implicated in tumor promotion, while PKC isoforms can act as either tumor promoters or suppressors depending on the context . Thus, targeting these kinases with this compound or its analogs presents a potential therapeutic strategy in cancer treatment.
Case Studies
- Inhibition Profiles : A study demonstrated that this compound exhibited a potent inhibitory effect on cGMP-dependent protein kinase (PKG), PKA, and various PKC isoforms, with values reflecting its strong competitive inhibition .
- Therapeutic Potential : Research indicates that modifications to enhance selectivity towards specific PKC isoforms could lead to new anticancer drugs that minimize side effects associated with broader kinase inhibition .
Future Directions
Ongoing research aims to further elucidate the precise mechanisms by which this compound and its analogs interact with target kinases. Advanced computational methods such as molecular dynamics simulations are being employed to predict binding affinities and optimize ligand design based on charge states and structural flexibility . The ultimate goal is to develop highly selective inhibitors that can be utilized in clinical settings for targeted cancer therapies.
Eigenschaften
IUPAC Name |
2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFCXJZFZPEJD-XMSQKQJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318143 | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-19-2 | |
Record name | (-)-Balanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Balanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.